

# Application Notes and Protocols for Opiranserin Hydrochloride Injectable Solutions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Opiranserin hydrochloride**, also known as VVZ-149, is a novel, non-opioid analgesic that has recently received approval in South Korea under the trade name Unafra® for the management of postoperative pain.[1][2][3][4][5] Its mechanism of action involves the dual antagonism of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[1][6][7] Additionally, it exhibits antagonistic activity on the P2X3 receptor.[8] This multi-target approach offers a promising alternative to traditional opioid analgesics, potentially reducing the risk of addiction and other associated side effects.[1]

These application notes provide detailed protocols for the preparation of **Opiranserin hydrochloride** solutions for injection, intended for research and preclinical development. Furthermore, it outlines the key considerations for the preparation of sterile solutions suitable for clinical applications, drawing upon publicly available data from clinical trials and general principles of parenteral formulation.

# Data Presentation Physicochemical Properties of Opiranserin Hydrochloride



| Property          | Value                    | Source         |
|-------------------|--------------------------|----------------|
| Molecular Formula | C21H35CIN2O5             | PubChem        |
| Molecular Weight  | 430.97 g/mol             | MedChemExpress |
| Appearance        | White to off-white solid | InvivoChem     |
| CAS Number        | 1440796-75-7             | PubChem        |

## Solubility of Opiranserin Hydrochloride in Research-

**Grade Formulations** 

| Formulation<br>Components                            | Achievable<br>Concentration | Observations   | Source         |
|------------------------------------------------------|-----------------------------|----------------|----------------|
| 10% DMSO, 40%<br>PEG300, 5% Tween-<br>80, 45% Saline | ≥ 2.5 mg/mL                 | Clear solution | MedChemExpress |
| 10% DMSO, 90%<br>(20% SBE-β-CD in<br>Saline)         | ≥ 2.5 mg/mL                 | Clear solution | MedChemExpress |
| 10% DMSO, 90%<br>Corn Oil                            | ≥ 2.5 mg/mL                 | Clear solution | MedChemExpress |

Note: The use of co-solvents such as DMSO may not be suitable for all research applications, and their concentration should be minimized in in vivo studies.

**Opiranserin Hydrochloride Activity** 

| Target                                | IC <sub>50</sub> | Source         |
|---------------------------------------|------------------|----------------|
| Glycine Transporter Type 2<br>(GlyT2) | 0.86 μΜ          | MedChemExpress |
| Serotonin Receptor 2A (5-<br>HT2A)    | 1.3 μΜ           | MedChemExpress |
| rP2X3 Receptor                        | 0.87 μΜ          | MedChemExpress |



# Signaling Pathway and Experimental Workflow Opiranserin's Dual-Target Mechanism of Action in Pain Modulation



Click to download full resolution via product page

Caption: Opiranserin inhibits GlyT2 to increase synaptic glycine and antagonizes the 5-HT2A receptor.

# Experimental Workflow for Preparation of a Sterile Opiranserin Hydrochloride Solution





Click to download full resolution via product page

Caption: Aseptic workflow for preparing sterile Opiranserin HCl solutions.



### **Experimental Protocols**

## Protocol 1: Preparation of Opiranserin Hydrochloride Solution for Preclinical Research (Co-solvent Formulation)

Objective: To prepare a 2.5 mg/mL solution of **Opiranserin hydrochloride** for in vivo studies.

#### Materials:

- Opiranserin hydrochloride powder
- Dimethyl sulfoxide (DMSO), analytical grade
- Polyethylene glycol 300 (PEG300), USP grade
- Tween-80 (Polysorbate 80), USP grade
- Sterile Saline (0.9% NaCl) for injection
- · Sterile vials and syringes
- · Magnetic stirrer and stir bar
- Analytical balance

#### Procedure:

- Preparation of Vehicle: In a sterile container, combine the following, mixing thoroughly after each addition:
  - 400 μL PEG300
  - 50 μL Tween-80
  - 450 μL Sterile Saline
- Dissolution of Opiranserin Hydrochloride:



- Weigh the required amount of Opiranserin hydrochloride to achieve a final concentration of 2.5 mg/mL in the total volume.
- In a separate sterile tube, dissolve the weighed Opiranserin hydrochloride in 100 μL of DMSO. Gentle warming or sonication may be used to aid dissolution.
- Final Formulation:
  - Slowly add the Opiranserin hydrochloride/DMSO solution to the prepared vehicle while stirring continuously.
  - Continue stirring until a clear, homogenous solution is obtained.
- Storage:
  - Aseptically filter the final solution through a 0.22 μm syringe filter into a sterile vial.
  - Store the solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

# Protocol 2: General Protocol for the Preparation of a Sterile Opiranserin Hydrochloride Solution for Injection (Aseptic Process)

Objective: To outline the general steps for preparing a sterile **Opiranserin hydrochloride** solution suitable for parenteral administration. The exact excipients and their concentrations should be based on the formulation of the approved drug product (Unafra®) or extensive formulation development studies.

#### Materials:

- Opiranserin hydrochloride, sterile API grade
- Water for Injection (WFI)
- Excipients (e.g., tonicity modifiers, buffering agents, stabilizers as required), sterile grade



- · Sterile, depyrogenated glassware and equipment
- Sterile 0.22 μm membrane filters
- Sterile, depyrogenated vials, stoppers, and seals
- Laminar air flow hood or isolator (Grade A environment)

#### Procedure:

- Compounding:
  - In a validated aseptic processing area, dispense the required amount of sterile WFI into a sterile compounding vessel.
  - Sequentially add and dissolve the required excipients (e.g., tonicity agents like sodium chloride, buffering agents) with continuous mixing.
  - Add and dissolve the sterile Opiranserin hydrochloride powder. Ensure complete dissolution.
  - Adjust the final volume with WFI.
- Sterile Filtration:

  - Filter the bulk solution into a sterile receiving vessel. A second sterile filtration step may be incorporated for added assurance.[9][10]
- Aseptic Filling:
  - Transfer the sterile bulk solution to the filling machine located within the Grade A environment.
  - Aseptically fill the solution into pre-sterilized and depyrogenated vials to the target volume.



- Stoppering and Capping:
  - Aseptically insert sterile stoppers into the filled vials.
  - Transfer the stoppered vials to a Grade B (or higher) environment for capping with sterile seals.
- Quality Control:
  - Perform 100% visual inspection of the final product for particulate matter and containerclosure defects.
  - Conduct quality control tests on a representative sample, including:
    - Sterility testing (e.g., USP <71>)
    - Bacterial endotoxin testing (LAL test, e.g., USP <85>)
    - Assay and purity of Opiranserin hydrochloride (e.g., by HPLC)
    - pH and osmolality determination

Disclaimer: The provided protocols are for informational and research purposes only. The formulation for clinical use must be based on the approved prescribing information for Unafra® or be developed and validated in accordance with current Good Manufacturing Practices (cGMP) and regulatory guidelines. The research-grade formulations containing co-solvents like DMSO are not intended for human use without appropriate toxicological evaluation and regulatory approval.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. VIVOZON Pharmaceutical Obtains MFDS Approval for UNAFRA Inj.: A Breakthrough Non-Opioid analgesic [prnewswire.com]
- 2. Opiranserin injection (Unafra®) as a first-in-class, non-opioid analgesic for the treatment of acute postoperative pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VIVOZON [vivozon.com]
- 4. Opiranserin injection (Unafra®) as a first-in-class, non-opioid analgesic for the treatment of acute postoperative pain PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vivozon's non-narcotic painkiller Unafra scores nod as Korea's 38th homegrown novel drug < Pharma < Article - KBR [koreabiomed.com]</li>
- 6. The current state of aseptic processing & fill-finish manufacturing | CRB [crbgroup.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ensuring sterility and quality: aseptic manufacturing of pharmaceutical injectable products [cleanroomtechnology.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Opiranserin Hydrochloride Injectable Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933853#preparing-opiranserin-hydrochloride-solutions-for-injection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com